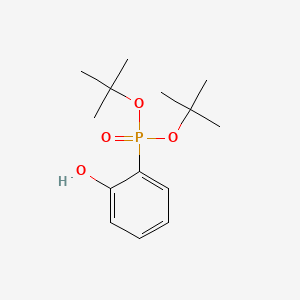
Di(tert-butyl) 2-hydroxyphenylphosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Di(tert-butyl) 2-hydroxyphenylphosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom This compound is notable for its structural features, which include two tert-butyl groups and a hydroxyphenyl group attached to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Di(tert-butyl) 2-hydroxyphenylphosphonate can be synthesized through several methods. One common approach involves the reaction of 2-hydroxyphenylphosphonic dichloride with tert-butyl alcohol under basic conditions. The reaction typically proceeds as follows:
-
Reaction of 2-hydroxyphenylphosphonic dichloride with tert-butyl alcohol: : This step involves the nucleophilic substitution of the chlorine atoms in the phosphonic dichloride with tert-butyl groups. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
-
Purification: : The crude product is purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize by-products. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Di(tert-butyl) 2-hydroxyphenylphosphonate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Hydrolysis: The phosphonate ester can be hydrolyzed to form the corresponding phosphonic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as alkyl halides or aryl halides are used in the presence of a base.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis, with hydrochloric acid (HCl) or sodium hydroxide (NaOH) being commonly used.
Major Products
Oxidation: Formation of ketones or aldehydes.
Substitution: Formation of substituted phosphonates.
Hydrolysis: Formation of phosphonic acid derivatives.
Aplicaciones Científicas De Investigación
Di(tert-butyl) 2-hydroxyphenylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other phosphonate compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of di(tert-butyl) 2-hydroxyphenylphosphonate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phosphonate group can chelate metal ions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The exact pathways and targets are still under investigation, but the compound’s ability to interact with multiple molecular targets makes it a versatile tool in research.
Comparación Con Compuestos Similares
Di(tert-butyl) 2-hydroxyphenylphosphonate can be compared with other similar compounds, such as:
Diethyl 2-hydroxyphenylphosphonate: Similar structure but with ethyl groups instead of tert-butyl groups. It has different solubility and reactivity properties.
Dimethyl 2-hydroxyphenylphosphonate: Contains methyl groups, leading to different steric and electronic effects.
Diisopropyl 2-hydroxyphenylphosphonate: Contains isopropyl groups, which affect its reactivity and applications.
The uniqueness of this compound lies in its tert-butyl groups, which provide steric hindrance and influence its chemical reactivity and biological activity.
Propiedades
Número CAS |
98057-61-5 |
|---|---|
Fórmula molecular |
C14H23O4P |
Peso molecular |
286.30 g/mol |
Nombre IUPAC |
2-[bis[(2-methylpropan-2-yl)oxy]phosphoryl]phenol |
InChI |
InChI=1S/C14H23O4P/c1-13(2,3)17-19(16,18-14(4,5)6)12-10-8-7-9-11(12)15/h7-10,15H,1-6H3 |
Clave InChI |
VAQYJJZZUMBRMP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OP(=O)(C1=CC=CC=C1O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


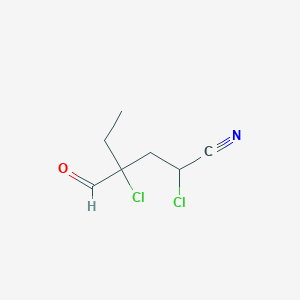

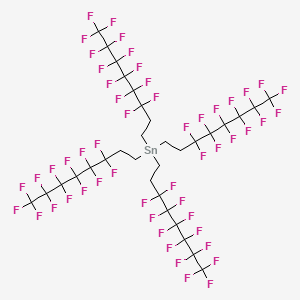
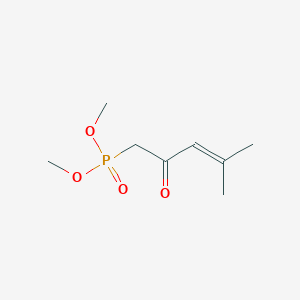
![L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-](/img/structure/B14341276.png)
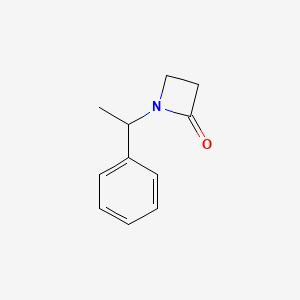
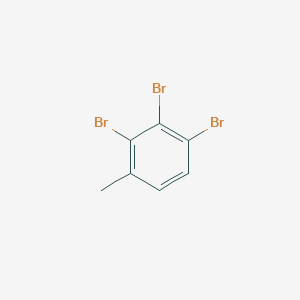
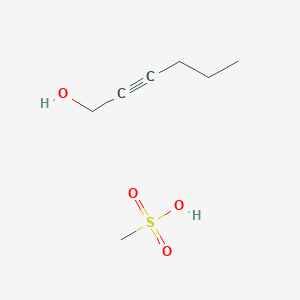

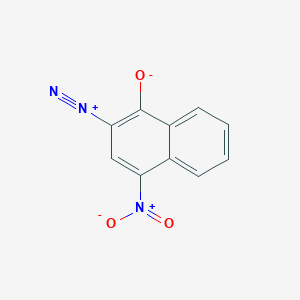
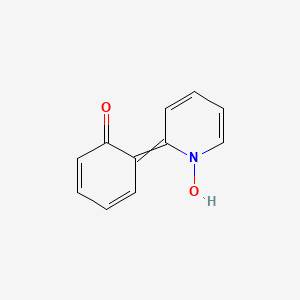

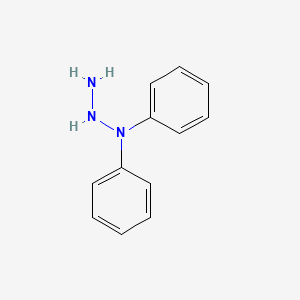
![Thiophene, 2,2'-[1,2-bis(methylene)-1,2-ethanediyl]bis-](/img/structure/B14341336.png)
